3,6-dimethoxypyridine-2-carbaldehyde
Description
3,6-Dimethoxypyridine-2-carbaldehyde is a heteroaromatic aldehyde featuring a pyridine core substituted with methoxy (-OCH₃) groups at positions 3 and 6, and a formyl (-CHO) group at position 2. The carbaldehyde moiety makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks.
Properties
CAS No. |
905563-78-2 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethoxypyridine-2-carbaldehyde typically involves the formylation of 3,6-dimethoxypyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,6-dimethoxypyridine-2-carboxylic acid.
Reduction: 3,6-dimethoxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dimethoxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3,6-dimethoxypyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The methoxy groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Pyridine and Benzothiazole Carbaldehydes
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions/Groups | CAS Number | Key Features |
|---|---|---|---|---|---|
| 5,6-Dimethoxypyridine-2-carbaldehyde | C₈H₉NO₃ | 167.16 | Methoxy (5,6), Formyl (2) | Not Provided | Electron-rich pyridine derivative |
| 4-Chloro-6-methylpyridine-3-carbaldehyde | C₇H₈ClNO | 155.58 | Chloro (4), Methyl (6), Formyl (3) | Not Provided | Halogenated analog with steric bulk |
| 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde | C₉H₁₁NO₂ | 165.17 | Methoxy (6), Methyl (3,5), Formyl (2) | 123506-71-8 | Steric hindrance from methyl groups |
| 1,3-Benzothiazole-5-carbaldehyde | C₈H₅NOS | 163.20 | Benzothiazole core, Formyl (5) | 394223-38-2 | Sulfur-containing heterocycle |
5,6-Dimethoxypyridine-2-carbaldehyde
- Structural Differences : Unlike this compound, this analog has methoxy groups at positions 5 and 5. The altered substitution pattern modifies electronic properties, as the proximity of the methoxy groups to the formyl moiety (position 2) may enhance conjugation .
- Applications : Its electron-rich nature favors participation in reactions requiring nucleophilic aldehydes, such as Schiff base formation.
4-Chloro-6-methylpyridine-3-carbaldehyde
- Key Contrasts: The chloro substituent at position 4 introduces electronegativity, while the methyl group at position 6 adds steric bulk. The formyl group at position 3 (vs.
- Reactivity : The chloro group may facilitate nucleophilic aromatic substitution, diverging from the methoxy-driven electronic effects.
6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde
- The methoxy group at position 6 mirrors part of the target compound’s structure but lacks the second methoxy at position 3 .
- Synthetic Utility : The methyl groups could stabilize intermediates in multicomponent reactions.
1,3-Benzothiazole-5-carbaldehyde
- Heterocyclic Variation : Replacing the pyridine core with a benzothiazole system introduces sulfur, enhancing π-acidity and enabling coordination chemistry. The formyl group at position 5 is less sterically hindered compared to pyridine analogs .
Research Implications and Limitations
While direct data for this compound is unavailable, comparisons with structurally related compounds highlight the importance of substitution patterns:
- Electronic Effects : Methoxy groups increase electron density, but their positions dictate conjugation efficiency with the formyl group.
- Steric Factors : Bulky substituents (e.g., methyl or chloro) can hinder reaction kinetics.
- Heterocyclic Diversity : Benzothiazole-based analogs offer unique electronic properties due to sulfur’s electronegativity.
Limitations : The evidence derives from commercial catalogs (Enamine Ltd, ePharmaLeads, Chemlyte Solutions) , lacking experimental data on reactivity or spectroscopic properties. Further studies are needed to validate these comparisons empirically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
